3,5-Dichlorophenylzinc iodide

Catalog No.
S1909884
CAS No.
312692-86-7
M.F
C6H3Cl2IZn
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenylzinc iodide

CAS Number

312692-86-7

Product Name

3,5-Dichlorophenylzinc iodide

IUPAC Name

1,3-dichlorobenzene-5-ide;iodozinc(1+)

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

HIWLJUNTNGOHMX-UHFFFAOYSA-M

SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I

Canonical SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I

Organometallic Reagent

3,5-Dichlorophenylzinc iodide (C6H3Cl2IZn) is an organometallic compound, meaning it contains a carbon-metal bond. In this case, the metal is zinc (Zn) bonded to a molecule with a chlorinated benzene ring (C6H3Cl2) and an iodine (I) atom. Due to the presence of the reactive zinc-carbon bond, 3,5-dichlorophenylzinc iodide finds applications as a crucial building block and reagent in organic synthesis [].

Suzuki Coupling Reaction

One of the primary applications of 3,5-dichlorophenylzinc iodide lies in its role as a reactant in the Suzuki coupling reaction. This reaction is a powerful tool for carbon-carbon bond formation between an organic molecule containing a boron atom (usually a boronic acid or ester) and another organic molecule containing a halide (chloride, bromide, or iodide) []. 3,5-Dichlorophenylzinc iodide acts as the source of the dichlorophenyl group, which can be coupled to various organic partners through the Suzuki reaction. This reaction allows for the efficient construction of complex organic molecules with specific functionalities, making it a valuable technique in organic synthesis [, ].

Other Coupling Reactions

Beyond the Suzuki coupling reaction, 3,5-dichlorophenylzinc iodide can potentially participate in other transition-metal catalyzed coupling reactions. These reactions involve similar principles to the Suzuki coupling but utilize different catalysts and reaction mechanisms. Some examples include Stille coupling and Negishi coupling, which can also be employed to achieve carbon-carbon bond formation with 3,5-dichlorophenylzinc iodide as a reactant [].

Research Applications

The ability of 3,5-dichlorophenylzinc iodide to participate in coupling reactions makes it a versatile tool for researchers in various scientific fields. Here are some potential applications:

  • Development of new pharmaceuticals: By incorporating the dichlorophenyl group into drug candidates, researchers can explore the impact on biological activity and properties [].
  • Synthesis of functional materials: Organic molecules with dichlorophenyl groups can be used in the development of new materials with specific electronic or optical properties [].
  • Organic chemistry research: 3,5-Dichlorophenylzinc iodide serves as a valuable reagent for studying reaction mechanisms and exploring new synthetic strategies in organic chemistry [, ].

3,5-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula C6H3Cl2IZnC_6H_3Cl_2IZn and a molar mass of 338.29 g/mol. It is typically prepared as a solution in tetrahydrofuran, often at a concentration of 0.5 M. The compound features a dichlorophenyl group (specifically, the 3,5-dichloro substitution pattern) bonded to a zinc atom, which is further coordinated with an iodide ion. This compound is sensitive to air and moisture, requiring careful handling to prevent degradation or reaction with atmospheric components .

Typical of organozinc compounds:

  • Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds.
  • Reduction Reactions: Under specific conditions, it can be oxidized or reduced to form various organozinc species.
  • Formation of Aryl Compounds: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize aryl compounds from aryl halides .

3,5-Dichlorophenylzinc iodide is commonly synthesized through the reaction of metallic zinc with 3,5-dichloroiodobenzene in an appropriate solvent like tetrahydrofuran. The general reaction can be represented as follows:

Zn+C6H3Cl2IC6H3Cl2ZnI\text{Zn}+\text{C}_6\text{H}_3\text{Cl}_2\text{I}\rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{ZnI}

This method ensures that the zinc reacts with the halogenated aromatic compound to form the desired organozinc iodide .

3,5-Dichlorophenylzinc iodide has several applications in organic synthesis:

  • Cross-Coupling Reactions: It is utilized in Suzuki-Miyaura reactions for synthesizing biaryl compounds.
  • Intermediate in Synthesis: It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: Its unique reactivity makes it a valuable reagent for forming carbon-carbon bonds in complex organic molecules .

Interaction studies involving 3,5-dichlorophenylzinc iodide focus on its reactivity with various electrophiles and other reagents. These studies are crucial for understanding its role in synthetic pathways and optimizing conditions for desired reactions. The compound's behavior in reactions involving electrophilic aromatic substitution or nucleophilic addition provides insights into its potential utility in diverse chemical syntheses .

Several similar compounds exist within the realm of organozinc chemistry. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-Dichlorophenylzinc iodideC6H3Cl2IZnC_6H_3Cl_2IZnDifferent chlorination pattern; alternative synthesis routes.
Phenylzinc iodideC6H5IZnC_6H_5IZnSimplest form; lacks chlorination; widely used in organic synthesis.
4-Chlorophenylzinc iodideC6H4ClIZnC_6H_4ClIZnDifferent chlorination position; used similarly in cross-coupling reactions.

The uniqueness of 3,5-dichlorophenylzinc iodide lies in its specific chlorination pattern at the meta positions of the phenyl ring, which can influence its reactivity and selectivity in chemical transformations compared to its analogs .

Dates

Modify: 2023-08-16

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